molecular formula C12H18Br2N2 B117587 Hmpiq CAS No. 151330-10-8

Hmpiq

Cat. No. B117587
M. Wt: 350.09 g/mol
InChI Key: RCAGTHIYPMGJKX-VWXHXBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hmpiq is a synthetic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. This molecule is synthesized using a specific method, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated.

Scientific Research Applications

Hmpiq has shown promise in various scientific research applications, including drug discovery, bioimaging, and materials science. Hmpiq has been used as a fluorescent probe for imaging mitochondria in live cells, and it has also been used to detect amyloid fibrils in Alzheimer's disease. Additionally, Hmpiq has been used in the development of novel materials, such as metal-organic frameworks and porous organic polymers.

Mechanism Of Action

The mechanism of action of Hmpiq is based on its ability to interact with specific biological targets. Hmpiq has been shown to bind to proteins and nucleic acids, leading to changes in their conformation and function. Additionally, Hmpiq has been shown to interact with membranes, leading to changes in their permeability and fluidity.

Biochemical And Physiological Effects

Hmpiq has been shown to have various biochemical and physiological effects, depending on the target and concentration. Hmpiq has been shown to induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of bacteria and fungi. Additionally, Hmpiq has been shown to modulate the activity of enzymes and ion channels, leading to changes in cellular signaling and metabolism.

Advantages And Limitations For Lab Experiments

Hmpiq has several advantages for lab experiments, including its high purity, stability, and versatility. Hmpiq can be easily modified to incorporate different functional groups, making it suitable for various applications. However, Hmpiq also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for Hmpiq, including the development of novel fluorescent probes for imaging biological targets, the synthesis of Hmpiq derivatives with improved properties, and the exploration of Hmpiq's potential in drug discovery and materials science. Additionally, further studies are needed to elucidate the mechanism of action of Hmpiq and its potential side effects in vivo.
Conclusion:
In conclusion, Hmpiq is a synthetic molecule with unique properties and potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure Hmpiq, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated. Further studies are needed to fully explore the potential of Hmpiq in drug discovery, bioimaging, and materials science.

Synthesis Methods

Hmpiq is synthesized using a specific method that involves the reaction of 2,6-dimethylphenol with isatoic anhydride. This reaction results in the formation of Hmpiq, which is a white crystalline solid. The synthesis method has been optimized to produce high yields of pure Hmpiq, making it suitable for various scientific research applications.

properties

CAS RN

151330-10-8

Product Name

Hmpiq

Molecular Formula

C12H18Br2N2

Molecular Weight

350.09 g/mol

IUPAC Name

(3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide

InChI

InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H/t10-,12+;;/m0../s1

InChI Key

RCAGTHIYPMGJKX-VWXHXBRYSA-N

Isomeric SMILES

CN1CC[C@H]2[C@@H]1C3=C(CC2)C=CN=C3.Br.Br

SMILES

CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br

Canonical SMILES

CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br

synonyms

2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline
2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aR-cis)-isomer
2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aS-cis)-isomer
HMPIQ

Origin of Product

United States

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